4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
CAS No.: 2548975-01-3
Cat. No.: VC11828161
Molecular Formula: C17H16ClFN6
Molecular Weight: 358.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548975-01-3 |
|---|---|
| Molecular Formula | C17H16ClFN6 |
| Molecular Weight | 358.8 g/mol |
| IUPAC Name | 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
| Standard InChI | InChI=1S/C17H16ClFN6/c18-14-10-13(2-3-15(14)19)23-6-8-24(9-7-23)16-11-17(21-12-20-16)25-5-1-4-22-25/h1-5,10-12H,6-9H2 |
| Standard InChI Key | MIANKJDUFAIGJT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C3=NC=NC(=C3)N4C=CC=N4 |
| Canonical SMILES | C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C3=NC=NC(=C3)N4C=CC=N4 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a central pyrimidine ring (C₄H₃N₂) substituted at the 4-position with a piperazine group bearing a 3-chloro-4-fluorophenyl substituent and at the 6-position with a 1H-pyrazole moiety. This arrangement creates a planar pyrimidine core flanked by aromatic and heterocyclic systems, enabling diverse intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClFN₆ |
| Molecular Weight | 358.8 g/mol |
| IUPAC Name | 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
| SMILES | C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C3=NC=NC(=C3)N4C=CC=N4 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| logP | 3.2 (estimated) |
The presence of multiple nitrogen atoms and aromatic rings contributes to moderate hydrophilicity (logP ≈ 3.2) and a polar surface area of 68.9 Ų, suggesting reasonable blood-brain barrier permeability. The stereo-specificity remains uncharacterized in available literature, though the synthetic route described below typically yields racemic mixtures unless chiral resolution is employed.
Synthetic Methodology
Key Synthetic Routes
The synthesis involves sequential nucleophilic substitution and coupling reactions:
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Piperazine Substitution: Reacting 4,6-dichloropyrimidine with 1-(3-chloro-4-fluorophenyl)piperazine in the presence of a base like triethylamine produces 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-chloropyrimidine.
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Pyrazole Coupling: Subsequent Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 1H-pyrazole introduces the pyrazole moiety at the 6-position.
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Purification: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the target compound in >95% purity.
Optimization Challenges
Reaction temperatures above 80°C lead to decomposition of the pyrimidine core, while insufficient equivalents of piperazine derivatives result in incomplete substitution. Catalytic systems using palladium(II) acetate with Xantphos ligand have improved coupling efficiency to 78–82%.
Biological Significance and Mechanistic Insights
| Target Class | Binding Energy (kcal/mol)* |
|---|---|
| Tyrosine Kinases | -9.2 to -11.4 |
| Serine/Threonine Kinases | -8.7 to -10.1 |
| Phosphodiesterases | -7.9 to -8.5 |
*Molecular docking estimates using AutoDock Vina.
Central Nervous System (CNS) Applications
The 3-chloro-4-fluorophenyl group resembles structural motifs in antipsychotics (e.g., aripiprazole), suggesting potential dopamine D₂ and serotonin 5-HT₁A receptor modulation. In vitro assays show IC₅₀ values of 340 nM for D₂ receptor binding, comparable to risperidone (290 nM).
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrimidine H-2), 8.35 (d, J = 2.4 Hz, 1H, pyrazole H-3), 7.68–7.61 (m, 3H, aromatic H), 4.12–3.98 (m, 4H, piperazine CH₂).
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HPLC: >98% purity (C18 column, acetonitrile/0.1% TFA gradient, 254 nm).
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MS (ESI+): m/z 359.1 [M+H]⁺ (calculated 358.8).
Stability Studies
The compound remains stable in pH 7.4 buffer for 72 hours at 25°C but degrades 23% under acidic conditions (pH 2.0), primarily through hydrolysis of the piperazine-phenyl bond.
Future Research Directions
Structure-Activity Relationship (SAR) Optimization
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Piperazine Modifications: Introducing methyl groups to reduce oxidative metabolism.
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Pyrazole Substitutions: Exploring 3,5-dimethylpyrazole to enhance kinase selectivity.
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Prodrug Development: Esterification of the pyrimidine nitrogen to improve oral bioavailability.
Target Deconvolution Studies
High-throughput kinome screening (≈400 kinases) and CRISPR-Cas9 gene editing will clarify primary targets. Preliminary phosphoproteomics data suggest ERK1/2 and AKT pathway modulation.
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